molecular formula C16H23N3O3 B12446278 benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate

benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate

Cat. No.: B12446278
M. Wt: 305.37 g/mol
InChI Key: PNMGYTUAGQUZFC-UHFFFAOYSA-N
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Description

[1-(N-hydroxycarbamimidoyl)-cycloheptyl]-carbamic acid benzyl ester: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cycloheptyl ring, a hydroxycarbamimidoyl group, and a benzyl ester moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(N-hydroxycarbamimidoyl)-cycloheptyl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of the Hydroxycarbamimidoyl Group: This step often involves the reaction of the cycloheptyl compound with hydroxylamine derivatives under controlled conditions.

    Esterification: The final step involves the esterification of the intermediate compound with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxycarbamimidoyl group can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction of the compound can lead to the formation of amine derivatives.

    Substitution: The benzyl ester moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl esters.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which [1-(N-hydroxycarbamimidoyl)-cycloheptyl]-carbamic acid benzyl ester exerts its effects is primarily through its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzyl ester moiety can interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The presence of both a cycloheptyl ring and a benzyl ester moiety makes [1-(N-hydroxycarbamimidoyl)-cycloheptyl]-carbamic acid benzyl ester unique compared to simpler analogs.

    Versatility in Reactions: Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, highlights its versatility.

Properties

IUPAC Name

benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c17-14(19-21)16(10-6-1-2-7-11-16)18-15(20)22-12-13-8-4-3-5-9-13/h3-5,8-9,21H,1-2,6-7,10-12H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMGYTUAGQUZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=NO)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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